
Imidodicarbonic diamide, N,N'-dimethyl-
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Overview
Description
Imidodicarbonic diamide, N,N’-dimethyl- is a chemical compound with the molecular formula C2H5N3O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonic diamide, N,N’-dimethyl- typically involves the reaction of dimethylamine with cyanogen chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of imidodicarbonic diamide, N,N’-dimethyl- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidodicarbonic diamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Oxides and other oxygen-containing compounds.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imidodicarbonic diamide, N,N’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of imidodicarbonic diamide, N,N’-dimethyl- involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic substitution and addition reactions, where it forms covalent bonds with target molecules .
Comparison with Similar Compounds
- Imidodicarbonic diamide, N-methyl-
- Imidodicarbonic diamide, N,N,2-trimethyl-
- Imidodicarbonic diamide, N’-(4-hydroxyphenyl)-N,N-dimethyl-
Comparison: Imidodicarbonic diamide, N,N’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N'-dimethyl-imidodicarbonic diamide with high purity for laboratory use?
- Methodological Answer : A validated synthesis route involves oxidative cyclization of N,N'-dimethylethylenediamine with thioacetic acid using iodine as a deprotecting and oxidizing agent, achieving ~30% yield . Post-synthesis purification via recrystallization (e.g., acetone/water mixtures) is critical to remove byproducts like disulfide conformers. Characterization via 1H- and 13C-NMR, coupled with NOE (Nuclear Overhauser Effect) studies, confirms structural integrity and identifies dominant Z,Z-conformers .
Q. How should researchers characterize the physicochemical properties of imidodicarbonic diamide, N,N'-dimethyl-?
- Methodological Answer : Key properties include:
- Melting Point : 185–190°C (decomposition) .
- Solubility : 2 g/100 mL in water at 25°C; hygroscopicity necessitates anhydrous storage (2–8°C) .
- Stability : Reacts with strong oxidizers/bases; use inert atmospheres (N2/Ar) during handling .
Analytical techniques like DSC (Differential Scanning Calorimetry) and Karl Fischer titration are recommended to monitor thermal behavior and moisture content.
Q. What safety protocols are essential for handling N,N'-dimethyl-imidodicarbonic diamide in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Storage : Store in sealed containers under dry conditions to prevent hydrolysis .
- Waste Disposal : Follow EPA guidelines for urea derivatives (40 CFR §721.10609); incineration or neutralization with weak acids is advised .
Advanced Research Questions
Q. How do conformational dynamics of N,N'-dimethyl-imidodicarbonic diamide influence its reactivity in supramolecular applications?
- Methodological Answer : The compound exists as a mixture of Z,Z- and Z,E-disulfide conformers in solution, with Z,Z1 being dominant. Interconversion between conformers occurs via S–S bond rotation (activation energy: 14.5 ± 1.3 kcal/mol) . Researchers should employ temperature-dependent 1H-NMR (e.g., coalescence experiments at ~100°C) and molecular dynamics simulations to study rotational barriers and optimize ligand-binding interactions in host-guest systems.
Q. What computational strategies can resolve contradictions in reported stability data for imidodicarbonic diamide derivatives?
- Methodological Answer : Discrepancies in stability (e.g., hygroscopicity vs. thermal decomposition) may arise from impurities or solvent residues. Use:
- DFT Calculations : To model hydrolysis pathways and identify vulnerable functional groups (e.g., amide bonds).
- LC-MS/MS : Detect trace degradation products (e.g., urea or CO2 release) .
Cross-validate experimental data with databases like NIST or EPA ChemView to align with regulatory benchmarks .
Q. How can researchers design experiments to assess the endocrine disruption potential of N,N'-dimethyl-imidodicarbonic diamide?
- Methodological Answer : Follow the EPA’s Endocrine Disruptor Screening Program (EDSP):
- In Vitro Assays : Use ER/AR transcriptional activation assays (OECD TG 455/457).
- In Vivo Models : Zebrafish embryo toxicity tests (OECD TG 236) to evaluate developmental effects .
Prioritize structural analogs (e.g., metformin derivatives) for comparative analysis, as their receptor-binding profiles are well-documented .
Q. What advanced spectroscopic techniques are critical for analyzing imidodicarbonic diamide derivatives in complex matrices?
- Methodological Answer :
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in heterocyclic derivatives .
- FTIR-ATR : Monitor carbonyl stretching vibrations (1650–1700 cm−1) to track hydrolysis .
- X-ray Crystallography : Resolve crystal packing effects on disulfide conformer ratios .
Q. Contradiction Analysis & Validation
Q. How should researchers address conflicting data on the hygroscopicity of N,N'-dimethyl-imidodicarbonic diamide?
- Methodological Answer : Discrepancies may arise from differing humidity levels during testing. Standardize protocols using:
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at controlled RH (e.g., 0–90%).
- TGA-MS : Correlate mass loss with temperature to distinguish between dehydration and decomposition .
Q. What strategies validate the environmental persistence of imidodicarbonic diamide derivatives under regulatory frameworks?
- Methodological Answer : Apply OECD guidelines for hydrolysis (TG 111), photolysis (TG 316), and biodegradation (TG 301). For example:
Properties
Molecular Formula |
C4H9N3O2 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
1-carbamoyl-1,3-dimethylurea |
InChI |
InChI=1S/C4H9N3O2/c1-6-4(9)7(2)3(5)8/h1-2H3,(H2,5,8)(H,6,9) |
InChI Key |
NJNZEYCXZYPCJP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)N |
Origin of Product |
United States |
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